1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one
Beschreibung
1-(3,4-Dihydroquinolin-1(2H)-yl)butan-1-one is a bicyclic ketone derivative featuring a 3,4-dihydroquinoline moiety fused to a butan-1-one group. Synthesis methods for related analogs often involve catalytic hydrogenation, lipase-mediated reactions, or cyclization strategies, as seen in the preparation of 4-(3,4-dihydroquinolin-1(2H)-yl)butan-2-one . The compound’s lipophilicity and bioactivity profile, including antioxidant and anti-inflammatory properties, have been explored in hybrid derivatives .
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-6-13(15)14-10-5-8-11-7-3-4-9-12(11)14/h3-4,7,9H,2,5-6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKVTYBHKVETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290312 | |
| Record name | STK182229 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24283-71-4 | |
| Record name | NSC67969 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK182229 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ketones in the presence of acid catalysts to form the quinoline ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one belongs to the class of quinoline derivatives, characterized by a bicyclic structure that includes a quinoline moiety. Its unique structural features contribute to its diverse biological activities and chemical reactivity. The compound can be represented structurally as follows:
Synthesis and Preparation Methods
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one typically involves cyclization reactions of aniline derivatives with ketones under acidic conditions. Industrially, optimized methods may utilize continuous flow reactors to enhance yield and purity.
Medicinal Chemistry
1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one has shown potential in numerous therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, Wang et al. (2023) demonstrated that certain derivatives effectively inhibited Pythium recalcitrans, outperforming established standards like hymexazol.
| Compound | EC50 (mM) | Preventive Efficacy (%) at 2 mg/pot | Preventive Efficacy (%) at 5 mg/pot |
|---|---|---|---|
| I23 | 14 | 75.4 | 96.5 |
| Hymexazol | 37.7 | 63.9 | N/A |
- Neuroprotective Effects : The compound has been evaluated for its potential to treat neurodegenerative diseases such as Alzheimer’s disease. It inhibits acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in neuroprotection.
- Antitumor Activity : Quinoline derivatives, including this compound, have been studied for their ability to induce apoptosis in cancer cells, suggesting their potential role in cancer therapy.
Organic Synthesis
In organic chemistry, 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one serves as an intermediate for synthesizing various compounds. Its unique structure allows for multiple chemical transformations, including oxidation to form quinoline derivatives and reduction to yield tetrahydroquinoline derivatives.
Case Studies and Research Findings
Numerous studies have explored the applications of this compound:
- Antimicrobial Studies : A study highlighted the efficacy of synthesized derivatives against various pathogens, demonstrating significant improvements over existing treatments.
- Neuroprotective Research : Investigations into the compound's ability to inhibit AChE have shown promise in developing new therapies for Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one with structurally related compounds:
*Lipophilicity values are estimated based on experimental or computational data from referenced studies.
Key Observations:
Substituent Effects: The butan-1-one group in the target compound provides moderate lipophilicity (LogP ~2.8), favoring membrane permeability. In contrast, the chloroethyl ketone derivative (LogP ~3.1) exhibits higher hydrophobicity due to the electron-withdrawing Cl atom, enhancing reactivity in nucleophilic substitutions .
Bioactivity Trends: Hybridization with ibuprofen significantly enhances anti-inflammatory and antioxidant activities, likely due to synergistic effects between the dihydroquinoline and ibuprofen moieties .
Biologische Aktivität
1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one features a quinoline moiety that is known for its pharmacological properties. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one encompasses various pharmacological effects, including:
- Antimicrobial Activity : Studies have indicated that derivatives of 3,4-dihydroquinoline exhibit significant antimicrobial properties against various pathogens.
- Neuroprotective Effects : The compound has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO).
- Antitumor Activity : Research suggests that quinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Antimicrobial Activity
A study conducted by Wang et al. (2023) synthesized various derivatives of the 3,4-dihydroquinoline scaffold and tested their activity against Pythium recalcitrans. One derivative demonstrated an EC50 value of 14 mM, outperforming the commercial standard hymexazol (37.7 mM). The mode of action was attributed to the disruption of biological membrane systems in the pathogen .
| Compound | EC50 (mM) | Preventive Efficacy (%) at 2 mg/pot | Preventive Efficacy (%) at 5 mg/pot |
|---|---|---|---|
| I23 | 14 | 75.4 | 96.5 |
| Hymexazol | 37.7 | 63.9 | N/A |
Neuroprotective Effects
In a study aimed at developing multi-targeted agents for Alzheimer's disease, a series of hybrid compounds incorporating the quinoline structure were synthesized. One notable compound exhibited IC50 values of 0.28 µM against AChE and displayed the ability to cross the blood-brain barrier (BBB), indicating its potential as a neuroprotective agent .
| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|---|
| Hybrid 3e | 0.28 | 0.91 | 2.81 |
Antitumor Activity
Research has identified that compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one can effectively target cancer pathways. For instance, derivatives have shown promising results in inducing apoptosis in various cancer cell lines through modulation of p53 pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
A derivative from the quinoline family was tested against several phytopathogens and showed superior efficacy compared to existing treatments, highlighting the need for further exploration into its application in agricultural settings.
Case Study 2: Neuroprotection
In vivo studies demonstrated that certain derivatives could significantly reduce neurodegeneration markers in animal models of Alzheimer's disease, suggesting a protective effect on neuronal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
